NO Inhibition in Macrophages
In a head-to-head evaluation of isolates from *Alpinia japonica*, 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (compound 6) demonstrated a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Its activity fell within an IC50 range of 14.6 to 34.3 μM, a potency comparable to other active diterpenoids in the same study, including compounds 2, 3, 4, and 7 [1]. This level of activity distinguishes it from structurally related but inactive compounds, such as the seco-labdane derivatives (compound 3) and other furanic diterpenes (compounds 1, 2, and 5) isolated from *Leonurus japonicus*, which showed no inhibition under similar assay conditions [2]. The data establish that the specific 15,16-epoxy and C-12 hydroxyl functionalities are critical for this anti-inflammatory activity in a cell-based model.
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.6 - 34.3 μM (Range for active compounds including target) |
| Comparator Or Baseline | Inactive labdane diterpenes (e.g., seco-labdanes and other furanic diterpenes) showed no inhibition |
| Quantified Difference | Active vs. Inactive |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line |
Why This Matters
This quantitative activity range validates the compound's utility as a tool in anti-inflammatory research, justifying its selection over inactive labdane analogs for studies targeting NO-mediated pathways.
- [1] Li, Q. M., Luo, J. G., Wang, X. B., Yang, M. H., & Kong, L. Y. (2015). Terpenoids from rhizomes of Alpinia japonica inhibiting nitric oxide production. Chemistry & Biodiversity, 12(3), 388-396. View Source
- [2] Wu, H., Wang, S., Liu, R., Liu, H., Yan, E., Wang, J., Xu, Z., Lv, Y., & Sun, S. (2015). Furanic diterpenes from Leonurus japonicus. Planta Medica, 81, PC14. View Source
